molecular formula C9H16O2 B123665 (5S)-5-propan-2-yloxepan-2-one CAS No. 151357-02-7

(5S)-5-propan-2-yloxepan-2-one

Cat. No. B123665
CAS RN: 151357-02-7
M. Wt: 156.22 g/mol
InChI Key: DDGNHMWGQKMERH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-propan-2-yloxepan-2-one is a cyclic organic compound that belongs to the family of oxepanes. It is commonly referred to as tetrahydro-5-oxofuran-2-carboxylic acid or 5-oxo-tetrahydrofuran-2-carboxylic acid. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and chemical synthesis.

Mechanism of Action

The mechanism of action of (5S)-5-propan-2-yloxepan-2-one is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine and butyrylcholine, respectively, which results in improved cognitive function. Similarly, the inhibition of monoamine oxidase leads to an increase in the concentration of monoamine neurotransmitters, such as dopamine and serotonin, which results in improved mood.
Biochemical and Physiological Effects:
(5S)-5-propan-2-yloxepan-2-one has been shown to exhibit several biochemical and physiological effects. For instance, it has been reported to possess antioxidant activity, which protects cells from oxidative damage. Additionally, it has been shown to modulate the immune system, leading to an increase in the production of cytokines and chemokines. Moreover, this compound has been reported to possess anti-inflammatory activity, which reduces inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5S)-5-propan-2-yloxepan-2-one in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various natural products and pharmaceuticals. Additionally, it exhibits inhibitory activity against several enzymes, which makes it a potential drug candidate. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on (5S)-5-propan-2-yloxepan-2-one. One potential direction is the exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the synthesis of analogs of this compound with improved properties, such as increased solubility and potency. Additionally, the study of the structure-activity relationship of this compound could provide insights into its mechanism of action and lead to the development of more potent inhibitors of enzymes involved in various biological processes.

Synthesis Methods

The synthesis of (5S)-5-propan-2-yloxepan-2-one can be achieved through several methods, including the oxidation of 2-hydroxy-4-methylpentanoic acid, the reaction of 2-methyl-1,3-propanediol with maleic anhydride, and the cyclization of 4-hydroxy-2-pentanone. However, the most common method involves the reaction of 2-methyl-1,3-propanediol with maleic anhydride in the presence of a catalyst, followed by the hydrolysis of the resulting diester.

Scientific Research Applications

(5S)-5-propan-2-yloxepan-2-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, it has been reported to possess anticonvulsant, antitumor, and antiviral properties. Moreover, this compound has been used as a building block for the synthesis of various natural products and pharmaceuticals.

properties

CAS RN

151357-02-7

Product Name

(5S)-5-propan-2-yloxepan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(5S)-5-propan-2-yloxepan-2-one

InChI

InChI=1S/C9H16O2/c1-7(2)8-3-4-9(10)11-6-5-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1

InChI Key

DDGNHMWGQKMERH-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=O)OCC1

SMILES

CC(C)C1CCC(=O)OCC1

Canonical SMILES

CC(C)C1CCC(=O)OCC1

synonyms

2-Oxepanone,5-(1-methylethyl)-,(S)-(9CI)

Origin of Product

United States

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